
(2S)-Octyl-alpha-hydroxyglutarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Octyl-2-Hydroxyglutarate typically involves the esterification of 2-Hydroxyglutaric acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for (2S)-Octyl-2-Hydroxyglutarate are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, using industrial reactors and continuous flow systems to ensure consistent production. The use of automated purification systems would also be integral to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-Octyl-2-Hydroxyglutarate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or primary amines can be used under mild heating conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces amides or other substituted derivatives.
Scientific Research Applications
(2S)-Octyl-2-Hydroxyglutarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and its effects on cellular processes.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of (2S)-Octyl-2-Hydroxyglutarate involves its uptake by cells, where it can interfere with metabolic pathways. It is known to inhibit α-ketoglutarate-dependent dioxygenases, which are enzymes involved in various cellular processes, including DNA and histone demethylation. This inhibition can lead to alterations in gene expression and cellular metabolism, contributing to its effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2R)-Octyl-2-Hydroxyglutarate: The R-isomer of 2-Hydroxyglutarate, which has different biological activities and cellular uptake properties.
2-Hydroxyglutaric Acid: The parent compound, which exists in both D- and L-forms and is involved in metabolic disorders.
α-Ketoglutarate: A key intermediate in the citric acid cycle, structurally similar but with different biological functions.
Uniqueness
(2S)-Octyl-2-Hydroxyglutarate is unique due to its high cellular uptake and specific inhibition of α-ketoglutarate-dependent dioxygenases. This makes it particularly useful in research focused on cancer metabolism and epigenetic regulation .
Biological Activity
(2S)-Octyl-alpha-hydroxyglutarate (also known as octyl-D-2-hydroxyglutarate) is a compound that has gained attention in recent years due to its biological activity, particularly in the context of cancer research and metabolic regulation. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₈H₁₄O₄
- Molecular Weight : 174.19 g/mol
- CAS Number : 171395021
This compound is recognized primarily for its role as an inhibitor of α-ketoglutarate-dependent dioxygenases (α-KG-dependent dioxygenases), which are crucial for various metabolic processes. These enzymes are involved in the regulation of hypoxia-inducible factors (HIFs) and play a significant role in cellular responses to oxygen levels. The inhibition of these enzymes can lead to altered cellular metabolism, which is particularly relevant in cancer biology.
- Inhibition of Dioxygenases : The compound acts as a competitive inhibitor for α-KG-dependent dioxygenases, impacting pathways that regulate gene expression related to cell survival and proliferation under hypoxic conditions .
- Metabolic Effects : Research indicates that this compound can modulate metabolic pathways by influencing the levels of key metabolites such as succinate and fumarate, which are often associated with oncogenic processes .
Case Studies
- Glioblastoma Cells : In studies involving glioblastoma cells, this compound was shown to affect the expression of NANOG, a transcription factor associated with stemness and tumorigenicity. The compound's ability to inhibit α-KG-dependent dioxygenases resulted in altered transcriptional profiles that may promote tumor growth .
- Centromere Regulation : A study demonstrated that this compound could restore centromere integrity in cells treated with oxamate, a known inhibitor of lactate dehydrogenase. This indicates its potential role in maintaining chromosomal stability during cell division .
- Epigenetic Modulation : The compound has been implicated in epigenetic regulation through its effects on DNA methylation patterns. In experiments with 293T cells, treatment with octyl-D-2-HG led to observable changes in the methylation status of specific CpG sites within tumor suppressor genes, suggesting a mechanism by which it may influence cancer progression .
Summary of Key Studies
Q & A
Basic Research Questions
Q. What is the role of (2S)-Octyl-alpha-hydroxyglutarate in studying IDH1-mutated cancers?
this compound ((2S)-Octyl-2-HG) is a cell-permeable ester derivative of (S)-2-hydroxyglutarate (2-HG), an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes. It is used to mimic the effects of endogenous 2-HG in IDH1 wild-type cells, enabling researchers to study its impact on mitochondrial processes, epigenetic regulation, and DNA repair mechanisms. For example, treatment of IDH1-WT HeLa cells induces dose-dependent increases in DNA double-strand breaks (DSBs), likely through inhibition of α-ketoglutarate-dependent dioxygenases such as TET enzymes .
Q. How can researchers ensure cellular uptake efficiency of this compound in experimental models?
The octyl ester modification enhances lipid solubility, facilitating passive diffusion across cell membranes. To validate uptake, researchers should:
- Use HPLC or LC-MS to quantify intracellular (S)-2-HG levels after treatment .
- Compare effects with non-esterified 2-HG (which has poor cellular uptake) as a negative control .
- Optimize treatment duration (e.g., 24–72 hours) based on the cell type’s metabolic activity .
Q. What are the recommended storage conditions for this compound to maintain stability?
- Powder : Store at -20°C for up to 3 years.
- DMSO stock solutions : Store at -80°C for up to 1 year. Avoid freeze-thaw cycles, as decomposition can occur even under stable storage conditions .
Advanced Research Questions
Q. How should researchers design experiments to assess dose-dependent effects of this compound on DNA damage?
- Cell synchronization : Use log-phase cells to standardize cell cycle stages, as DSB induction is cell cycle-dependent .
- Dose range : Test concentrations from 10 μM to 100 μM (typical effective range in HeLa cells) .
- Endpoint assays :
- γH2AX immunofluorescence for DSB quantification.
- Comet assay to detect single-strand breaks.
- RNA-seq to identify dysregulated DNA repair genes (e.g., BRCA1, ATM) .
Q. How can conflicting results on the pro-apoptotic vs. pro-survival effects of this compound be resolved?
Discrepancies may arise from:
- Cell type specificity : Glioblastoma vs. leukemia models exhibit divergent metabolic dependencies .
- Concentration thresholds : Low doses (≤50 μM) may promote survival via HIF-1α stabilization, while higher doses (>50 μM) induce oxidative stress and apoptosis .
- Co-treatment with inhibitors : Use α-ketoglutarate analogs (e.g., DMKG) to validate on-target effects .
Q. What methodologies are recommended for comparing this compound with its isotope-labeled analogs (e.g., 13C5-labeled versions) in metabolic tracing studies?
- Isotope-ratio mass spectrometry (IRMS) : Track 13C incorporation into TCA cycle intermediates .
- Co-culture systems : Differentiate cell-autonomous effects from paracrine signaling in tumor-stroma models .
- Pharmacokinetic profiling : Compare intracellular half-lives of labeled vs. unlabeled compounds .
Q. How can researchers address the compound’s functional heterogeneity across primary vs. immortalized cell lines?
- Primary cells : Use patient-derived glioma or AML cells with IDH1 mutations to model endogenous 2-HG production .
- Immortalized lines : Validate findings in multiple lines (e.g., HeLa, U87) to rule out cell-specific artifacts .
- CRISPR-Cas9 editing : Generate isogenic IDH1-WT vs. IDH1-mutant lines to isolate compound effects .
Q. What strategies mitigate off-target effects when using this compound in long-term studies?
- Rescue experiments : Supplement with α-ketoglutarate (2–5 mM) to reverse dioxygenase inhibition .
- Metabolic profiling : Monitor succinate/fumarate ratios via GC-MS to detect unintended TCA cycle disruption .
- Control compounds : Include (2R)-Octyl-alpha-hydroxyglutarate (inactive enantiomer) to confirm stereospecificity .
Q. Methodological Notes
- Contradictory data analysis : Cross-validate findings using orthogonal assays (e.g., ChIP-seq for histone methylation alongside metabolite profiling) .
- Critical citations : Key studies include Ward et al. (2010) on 2-HG’s role in cancer metabolism and Parsons et al. (2008) on IDH1 mutations in glioblastoma .
Properties
IUPAC Name |
(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.